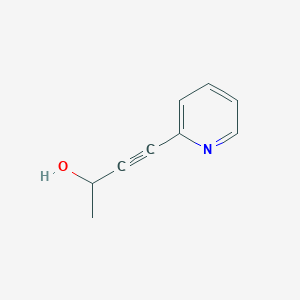
4-(Pyridin-2-yl)but-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Pyridin-2-yl)but-3-yn-2-ol” is a chemical compound that is predominantly used as a building block for the construction of target molecules . It is known to be a key intermediate in synthetic reaction series . The compound is either a white solid or a colorless liquid .
Synthesis Analysis
The compound is synthesized by the palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes . The nature of the heteroaromatic ring and the substituents of the alkyne moiety affect their stability .Molecular Structure Analysis
The molecular structure of “4-(Pyridin-2-yl)but-3-yn-2-ol” is C9H9NO . The crystal structure of a similar compound, “2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol”, is monoclinic, P2 1 /c (no. 14), with a = 5.901 (2) Å, b = 13.380 (4) Å, c = 11.537 (3) Å, β = 95.760 (5)°, V = 906.3 Å 3, Z = 4 .Chemical Reactions Analysis
The compound is very reactive and is used as an attractive precursor to a number of heterocyclic compounds . It has been used in the preparation of pentathiepins with potential anticancer and antibacterial activities, the preparation of neuronal acetylcholine-gated ion channel agonists, and the synthesis of naphthofurans .Physical And Chemical Properties Analysis
The compound is either a white solid or a colorless liquid . After purification, a color change or intense darkening was observed, in some cases starting almost immediately .Wissenschaftliche Forschungsanwendungen
OLED Applications
A significant application of 4-(Pyridin-2-yl)but-3-yn-2-ol derivatives is in the field of Organic Light-Emitting Diodes (OLEDs). These derivatives have been utilized in synthesizing heteroleptic Ir(III) metal complexes, which are essential components in high-performance sky-blue- and white-emitting OLEDs. The emission color and photophysical properties of these complexes are closely related to the position of nitrogen atoms in the pyrimidine fragment, influencing their application in OLED technology (Chang et al., 2013).
Structural Characterization
The compound 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol, a derivative of 4-(Pyridin-2-yl)but-3-yn-2-ol, has been synthesized and structurally characterized. This research contributes to understanding the molecular structures of such compounds, which is crucial for their application in various fields, including material science and pharmaceuticals (Liu Qiao-r, 2014).
Coordination Chemistry
4-(Pyridin-2-yl)but-3-yn-2-ol derivatives play a vital role in coordination chemistry. They have been used to create unique molecular architectures in coordination polymers and metal complexes. These architectures exhibit various properties like spin-crossover behavior and potential applications in materials science (Kershaw Cook et al., 2015).
Proton Transfer Studies
These compounds are also studied for their ability to undergo proton transfer reactions. Research on compounds like 2-(1H-pyrazol-5-yl)pyridines, which are closely related to 4-(Pyridin-2-yl)but-3-yn-2-ol, has revealed insights into different types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These studies are significant for understanding reaction mechanisms in chemical and biological systems (Vetokhina et al., 2012).
Hemiaminal Formation
Research has also focused on synthesizing hemiaminals derived from axially chiral pyridine compounds, including those with 4-(Pyridin-2-yl)but-3-yn-2-ol structures. These studies contribute to understanding the stability and reactivity of hemiaminals, which have implications in synthetic chemistry and drug development (Tuncel et al., 2023).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-pyridin-2-ylbut-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7-8,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCZRHRXMVIFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)but-3-yn-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

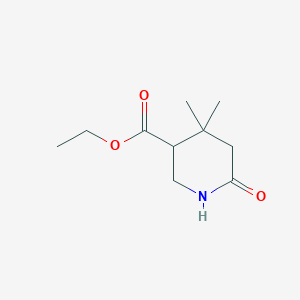
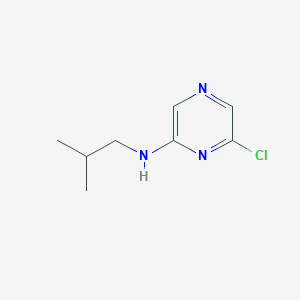

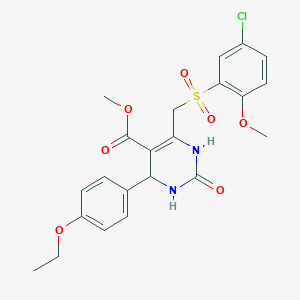
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2779294.png)
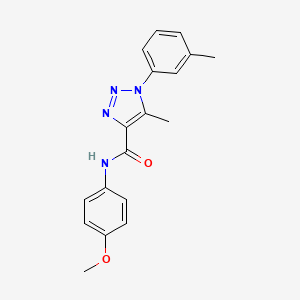
![6-Hydroxy-2-(4-quinolylmethylene)benzo[b]furan-3-one](/img/structure/B2779298.png)
}phenylamine](/img/structure/B2779299.png)

![4-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2779302.png)

![5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2779304.png)
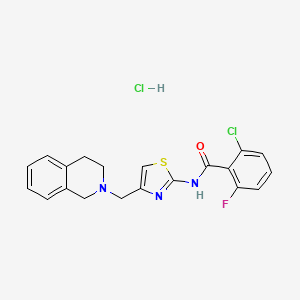
![3-(4-chlorobenzyl)-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2779308.png)